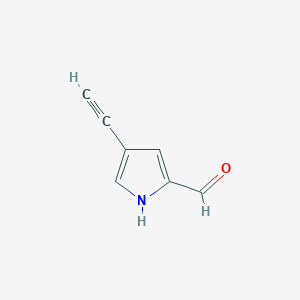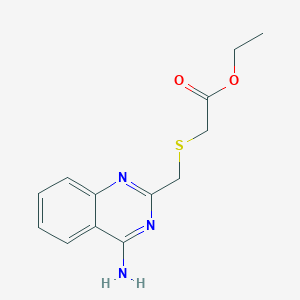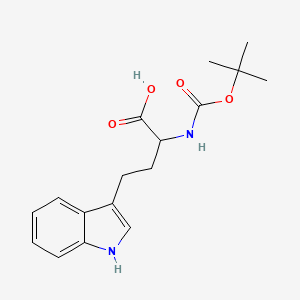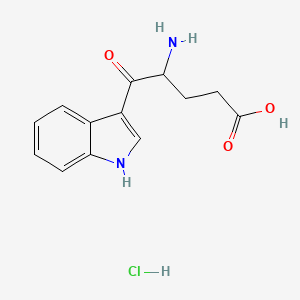![molecular formula C7H8F2N2O B13498677 [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)
[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol: is a chemical compound with the molecular formula C7H8F2N2O and a molecular weight of 174.15 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with a difluoroethyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol typically involves the reaction of pyrimidine derivatives with difluoroethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then stirred at a specific temperature, often around room temperature to 60°C, for several hours to ensure complete conversion .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: SOCl2, NH3, PBr3
Major Products:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Halides, Amines
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It is used in the development of enzyme inhibitors and receptor modulators, which can be valuable in drug discovery and development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in the treatment of various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
[4-(1,1-Difluoroethyl)pyrimidin-2-yl]amine: Similar structure with an amine group instead of a methanol group.
[4-(1,1-Difluoroethyl)pyrimidin-2-yl]ethanol: Similar structure with an ethanol group instead of a methanol group.
[4-(1,1-Difluoroethyl)pyrimidin-2-yl]chloride: Similar structure with a chloride group instead of a methanol group.
Uniqueness: The uniqueness of [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H8F2N2O |
|---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
[4-(1,1-difluoroethyl)pyrimidin-2-yl]methanol |
InChI |
InChI=1S/C7H8F2N2O/c1-7(8,9)5-2-3-10-6(4-12)11-5/h2-3,12H,4H2,1H3 |
InChI-Schlüssel |
XHMPHQNPAXHFBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=NC=C1)CO)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7',8'-dihydro-6'H-spiro[1,3-dioxolane-2,5'-quinolin]-8'-amine](/img/structure/B13498610.png)

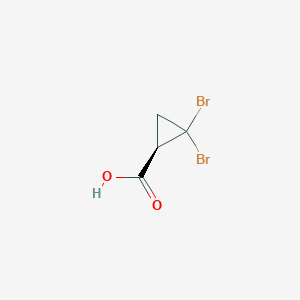
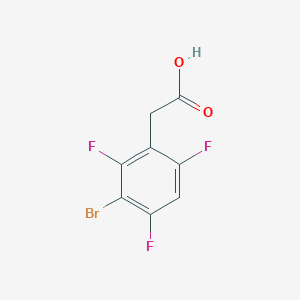
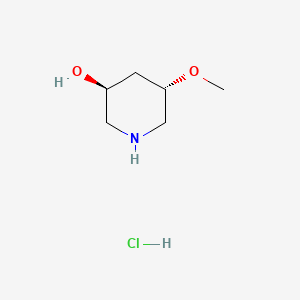
![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)
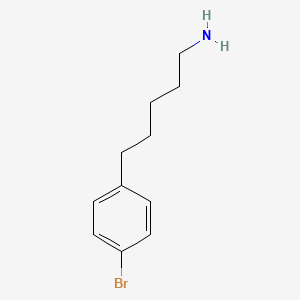
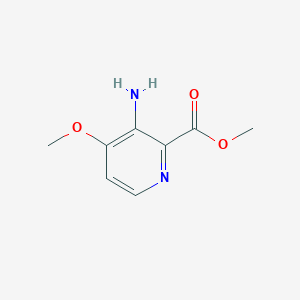
![rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498664.png)

